The synthesis of Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate typically involves several key steps:
These steps may require specific conditions such as temperature control, solvent selection, and purification processes to ensure high yield and purity of the final product .
The molecular structure of Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate can be described using various chemical notations:
CC(C)OC(=O)[C@H](C)N[P@@](=O)(CO[C@@H](C)Cn1cnc2c(N)ncnc12)Oc3ccccc3
The structure features a central purine ring connected to various functional groups that enhance its biological activity. The stereochemistry indicated by the chiral centers is crucial for its interaction with biological targets .
Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate can participate in several chemical reactions:
These reactions are significant for exploring modifications that could enhance therapeutic efficacy or alter pharmacokinetic properties .
The mechanism of action for Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate primarily revolves around its interaction with cellular targets involved in nucleic acid metabolism or signaling pathways.
Data supporting these mechanisms often come from biochemical assays that measure enzyme activity in the presence of the compound .
The physical and chemical properties of Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate include:
These properties are essential for determining appropriate handling procedures and storage conditions during research applications .
Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate has several scientific applications:
These applications highlight the compound's versatility and importance in ongoing research efforts within medicinal chemistry and related fields .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3